Cas no 328-42-7 (Oxaloacetic Acid)

Oxaloacetic Acid 化学的及び物理的性質
名前と識別子
-
- 2-Oxosuccinic acid
- Oxosuccinic acid
- Oxalacetic acid 2-Oxosuccinic
- Oxaloacetic acid
- Oxalacetic acid
- Oxobutanedioic acid
- 2-OXOSUCCINIC
- 2-Oxosuccinic acid,Ketosuccinic acid,Oxalacetic acid
- ketosuccinic acid
- OAA
- oxalacetic
- OXALEACETIC ACID
- OXLACETIC ACID
- keto-oxaloacetate
- BDBM23230
- HY-W010382
- Butanedioic acid, oxo-
- SCHEMBL8464
- Oxaloacetic acid, Hybri-Max(TM), powder, suitable for hybridoma
- s6112
- DTXSID8021646
- Butanedioic acid, oxo- (9CI)
- AS-17361
- 4cts
- alpha-Ketosuccinate
- 328-42-7
- 2-Ketosuccinate
- H12016
- Oxalacetic acid (8CI)
- alpha-Ketosuccinic acid
- Oxaloethanoic acid
- Ketosuccinate
- Z271128590
- Tox21_201215
- NS00015158
- CHEBI:30744
- C00036
- NSC-77688
- a-Ketosuccinate
- GTPL5236
- NCGC00258767-01
- Oxaloacetic acid, powder, BioReagent, suitable for cell culture, suitable for insect cell culture, >=97% (HPLC)
- 2-Oxobutanedioic acid
- AKOS000121850
- BCP16299
- OXOSUCCINIC ACID [INCI]
- 3-carboxy-3-oxopropanoic acid
- CHEMBL1794791
- FT-0631962
- OXALACETIC ACID TRANS-(Z)-ENOL FORM [MI]
- Oxaloethanoate
- Anhydrous enol-oxaloacetate
- Oxaloacetic acid, >=97% (HPLC)
- EINECS 206-329-8
- OXALACETIC ACID [MI]
- F15D7D2F-5E37-4B87-A8D2-824D5097A4DE
- Oxalacetic acetic
- a-Ketosuccinic acid
- NSC 77688
- A875503
- UNII-2F399MM81J
- Butanedioic acid, 2-oxo-
- 2-oxobutanedioate
- EN300-28603
- Bioepg
- 2-Oxosuccinate
- CAS-328-42-7
- NCGC00248960-01
- 7619-04-7
- J-650320
- 2F399MM81J
- J-650383
- LMFA01170120
- 2-Ketosuccinic acid
- DTXCID901646
- NSC77688
- O0072
- CS-W011098
- O-5000
- OXALACETIC ACID [WHO-DD]
- oxaloacetate
- Q408658
- 2-oxo-butanedioic acid
- MFCD00002592
- oxosuccinate
- oxaloacetate dianion
- oxobutanedioic acid, ion(2-)
- oxalacetate
- oxobutanedioate
- keto-succinic acid
- DB-228237
- OxalaceticAcid
- BRD-K61279411-001-02-0
- SY010263
- STL168038
- DB-048279
- Oxaloacetic Acid
-
- MDL: MFCD00002592
- インチ: 1S/C4H4O5/c5-2(4(8)9)1-3(6)7/h1H2,(H,6,7)(H,8,9)
- InChIKey: KHPXUQMNIQBQEV-UHFFFAOYSA-N
- ほほえんだ: C(C(=O)C(=O)O)C(=O)O
- BRN: 1705475
計算された属性
- せいみつぶんしりょう: 132.005873g/mol
- ひょうめんでんか: 0
- XLogP3: -0.6
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 回転可能化学結合数: 3
- どういたいしつりょう: 132.005873g/mol
- 単一同位体質量: 132.005873g/mol
- 水素結合トポロジー分子極性表面積: 91.7Ų
- 重原子数: 9
- 複雑さ: 158
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 3
じっけんとくせい
- 色と性状: メチルエステルが無色結晶である不安定な液体。
- 密度みつど: 1.3067 (rough estimate)
- ゆうかいてん: 161 ºC
- ふってん: 163.94°C (rough estimate)
- フラッシュポイント: 88°C
- 屈折率: 1.4000 (estimate)
- ようかいど: H2O: 100 mg/mL
- すいようせい: 解体
- あんていせい: Stable. Incompatible with strong oxidizing agents. Keep refrigerated.
- PSA: 91.67000
- LogP: -0.88520
- マーカー: 6909
- 酸性度係数(pKa): 2.22(at 25℃)
- ようかいせい: 使用できません
- かんど: 熱に敏感である
Oxaloacetic Acid セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H314
- 警告文: P280,P305+P351+P338,P310
- 危険物輸送番号:UN 3261 8/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 34
- セキュリティの説明: S26-S36/37/39-S45
-
危険物標識:
- セキュリティ用語:8
- 包装等級:II
- リスク用語:R34
- 包装グループ:II
- ちょぞうじょうけん:0-10°C
- TSCA:Yes
- 包装カテゴリ:II
- 危険レベル:8
- 危険レベル:8
Oxaloacetic Acid 税関データ
- 税関コード:2918300090
- 税関データ:
中国税関コード:
2918300090概要:
2918300090は、他の酸素カルボン酸の他のアルデヒドまたはケトン(酸無水物/酸ハライド/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2918300090アルデヒドまたはケトン機能を有するが、他の酸素機能を有さない他のカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
Oxaloacetic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28603-25.0g |
2-oxobutanedioic acid |
328-42-7 | 93.0% | 25.0g |
$115.0 | 2025-03-21 | |
TRC | O845030-5g |
Oxaloacetic Acid |
328-42-7 | 5g |
$ 81.00 | 2023-09-06 | ||
TRC | O845030-50g |
Oxaloacetic Acid |
328-42-7 | 50g |
$460.00 | 2023-05-17 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | O7753-5G |
Oxaloacetic Acid |
328-42-7 | 97% | 5g |
¥1255.8 | 2023-09-21 | |
Enamine | EN300-28603-0.5g |
2-oxobutanedioic acid |
328-42-7 | 93.0% | 0.5g |
$19.0 | 2025-03-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O74861-1g |
2-Oxosuccinic acid |
328-42-7 | 97% | 1g |
¥118.0 | 2024-07-19 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O107187-100g |
Oxaloacetic Acid |
328-42-7 | 98% | 100g |
¥6999.90 | 2023-09-01 | |
TRC | O845030-1g |
Oxaloacetic Acid |
328-42-7 | 1g |
$ 58.00 | 2023-09-06 | ||
ChemScence | CS-W011098-5g |
Oxaloacetic acid |
328-42-7 | ≥98.0% | 5g |
$95.0 | 2022-04-27 | |
Enamine | EN300-28603-100.0g |
2-oxobutanedioic acid |
328-42-7 | 93.0% | 100.0g |
$426.0 | 2025-03-21 |
Oxaloacetic Acid 関連文献
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Ya-Ping Xue,Cheng-Hao Cao,Yu-Guo Zheng Chem. Soc. Rev. 2018 47 1516
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Pascal K. Harimech,Raimo Hartmann,Joanna Rejman,Pablo del Pino,Pilar Rivera-Gil,Wolfgang J. Parak J. Mater. Chem. B 2015 3 2801
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Vincent Artero,Leif Hammarstr?m,Fengtao Fan,Dong Ryeol Whang,Jose Martinez,Anthony Harriman,Takumi Noguchi,Joshua Karlsson,Peter Summers,Shigeru Itoh,Richard Cogdell,Alexander Kibler,Johannes Ehrmaier,Hitoshi Tamiaki,Etsuko Fujita,Seigo Shima,Shunya Yoshino,Haruo Inoue,Michael Wasielewski,Thomas Corry,Devens Gust,Flavia Cassiola,Hitoshi Ishida,Katsuhiko Takagi,Sang Ook Kang,Can Li,Licheng Sun,Hyunwoong Park,Hideki Hashimoto,Yutaka Amao,Eun Jin Son,Nobuo Kamiya,Jian-Ren Shen,Kizashi Yamaguchi Faraday Discuss. 2017 198 147
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4. Effect of soybean oligopeptide on the growth and metabolism of Lactobacillus acidophilus JCM 1132Wenhui Li,Yinxiao Zhang,He Li,Chi Zhang,Jian Zhang,Jalal Uddin,Xinqi Liu RSC Adv. 2020 10 16737
-
Tie Shen,Bin Rui,Hong Zhou,Ximing Zhang,Yin Yi,Han Wen,Haoran Zheng,Jihui Wu,Yunyu Shi Mol. BioSyst. 2013 9 121
-
Paola D'Arrigo,Chiara Allegretti,Andrea Fiorati,Luciano Piubelli,Elena Rosini,Davide Tessaro,Mattia Valentino,Loredano Pollegioni Catal. Sci. Technol. 2015 5 1106
-
Yutaka Amao,Shusaku Ikeyama,Takayuki Katagiri,Kohei Fujita Faraday Discuss. 2017 198 73
-
Václav Pokorny,Petr Tou?,Vojtěch ?tejfa,Květoslav R??i?ka,Jan Rohlí?ek,Ji?í Czernek,Ji?í Brus,Ctirad ?ervinka Phys. Chem. Chem. Phys. 2022 24 25904
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9. Metal-ion catalyzed decarboxylation of oxaloacetic acidHiroo Ito,Hiroshi Kobayashi,Kenji Nomiya J. Chem. Soc. Faraday Trans. 1 1973 69 113
-
10. 265. The acid dissociations of the keto and enol isomers of oxaloacetic acid at 25°S. S. Tate,A. K. Grzybowski,S. P. Datta J. Chem. Soc. 1964 1372
Oxaloacetic Acidに関する追加情報
Oxaloacetic Acid: A Comprehensive Overview
Oxaloacetic acid, also known by its CAS number 328-42-7, is a naturally occurring organic compound that plays a significant role in various biochemical pathways. It is a dicarboxylic acid with the molecular formula C4H6O5 and is commonly found in plants, particularly in the leaves, where it serves as an intermediate in the tricarboxylic acid (TCA) cycle and the glyoxylate cycle. Oxaloacetic acid is also involved in gluconeogenesis, a metabolic pathway that generates glucose from non-carbohydrate precursors.
Recent studies have highlighted the importance of oxaloacetic acid in cellular metabolism and its potential therapeutic applications. For instance, research has shown that oxaloacetic acid can act as a precursor for the synthesis of other essential biomolecules, such as citrate and malate, which are critical for energy production in cells. Furthermore, oxaloacetic acid has been implicated in the regulation of oxidative stress and inflammation, making it a promising candidate for the development of novel anti-inflammatory and antioxidant therapies.
In terms of industrial applications, oxaloacetic acid is widely used as a precursor in the synthesis of various organic compounds, including amino acids and pharmaceuticals. Its ability to participate in multiple metabolic pathways makes it a valuable intermediate in biotechnology and chemical manufacturing. Recent advancements in metabolic engineering have enabled the efficient production of oxaloacetic acid through microbial fermentation, which has significantly reduced production costs and improved scalability.
The structural properties of oxaloacetic acid also contribute to its versatility in biochemical systems. Its two carboxylic acid groups allow it to participate in various enzymatic reactions, including decarboxylation and transamination. These reactions are essential for maintaining cellular homeostasis and ensuring proper energy metabolism. Recent research has focused on understanding the role of oxaloacetic acid in mitochondrial function and its potential implications for neurodegenerative diseases such as Alzheimer's disease.
Moreover, oxaloacetic acid has been shown to exhibit anti-diabetic properties by enhancing insulin sensitivity and improving glucose metabolism. Studies have demonstrated that supplementation with oxaloacetic acid can reduce blood glucose levels and improve lipid profiles in diabetic animal models. These findings suggest that oxaloacetic acid could be a potential therapeutic agent for managing metabolic disorders associated with insulin resistance.
In conclusion, oxaloacetic acid (CAS No. 328-42-7) is a multifunctional compound with significant roles in cellular metabolism, energy production, and disease prevention. Its versatility as a biochemical intermediate and its emerging therapeutic applications make it an area of active research interest. As our understanding of its molecular mechanisms continues to grow, oxaloacetic acid is poised to play an even more critical role in both basic science and applied medicine.
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